Vv-AMP1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
RTCESQSHRFKGTCVRQSNCAAVCQTEGFHGGNCRGFRRRCFCTKHC |
Origin of Product |
United States |
Detailed Research Findings on Vv Amp1
Identification of this compound in Vitis vinifera
This compound was identified as a berry-specific cDNA sequence isolated from Vitis vinifera. nih.govnih.gov Its sequence shows homology to the family of plant defensins. nih.govnih.gov Initially reported as a berry-specific defensin gene in the 'Pinotage' cultivar, later findings in 'Pinot Noir' indicated expression also in berry flesh (mesocarp), leaves, roots, and flowers, suggesting potential cultivar-specific expression patterns. apsnet.org
Methodologies for Peptide Isolation and Initial Characterization
The isolation and characterization of this compound involved several techniques. A berry-specific cDNA clone was isolated. nih.govnih.gov Recombinant this compound peptide was produced in Escherichia coli for functional studies. nih.govnih.gov The molecular mass of this recombinant peptide was determined to be 5.495 kDa using mass spectrometry. nih.govnih.gov Initial characterization revealed that recombinant this compound is extremely heat-stable and exhibits strong antifungal activity against a broad spectrum of plant pathogenic fungi. nih.govnih.gov Notably, high levels of activity were observed against Fusarium oxysporum and Verticillium dahliae, pathogens that cause wilting diseases. nih.govnih.gov The peptide's inhibitory activity was suggested to be associated with altering the membrane permeability of fungal membranes, as indicated by a propidium iodide uptake assay. nih.govnih.gov Unlike some other antifungal agents, this compound did not induce morphological changes in treated fungal hyphae but strongly inhibited their elongation. nih.govnih.gov
Techniques commonly used in peptide isolation and characterization, which align with the methodologies likely employed for this compound, include chromatography methods such as reversed-phase HPLC and ion-exchange chromatography, as well as gel electrophoresis (like SDS-PAGE) and amino acid sequencing (e.g., Edman degradation) and mass spectrometry for molecular weight determination. oup.comtandfonline.comwaters.comgao-lab.orgfrontiersin.org
Molecular and Genetic Characterization of this compound
Molecular and genetic analyses have provided further insights into this compound. The complete coding sequence of this compound is 234 bp, encoding a predicted peptide of 77 amino acids. nih.gov This peptide comprises a 30 amino acid signal peptide and a 47 amino acid mature peptide. nih.govresearchgate.net The presence of a signal peptide suggests that the protein is synthesized as a preproprotein and secreted. nih.govgao-lab.org The predicted signal peptide of this compound, when fused to green fluorescent protein (GFP), showed accumulation of the product in the apoplast. nih.govnih.gov
Comparative analysis with cDNA sequences revealed that the genomic copy of this compound, which is 742 bp in size, contains a 508 bp intron interrupting the predicted signal peptide region. nih.gov Bioinformatic analysis of the deduced amino acid sequence showed high homology to γ-thionins from Castanea sativa and PPT from petunia. nih.gov this compound also contains conserved amino acid residues typical of plant defensins, including an aromatic residue at position 11, two glycine (B1666218) residues at positions 13 and 34, a glutamate (B1630785) at position 29, and eight cysteine residues at positions 4, 15, 21, 25, 36, 46, 48, and 52 (numbering based on Rs-AFP1). nih.gov These cysteine residues are characteristic of plant defensins and are involved in disulfide bond formation, which contributes to the peptide's stability. nih.govapsnet.orggao-lab.org
Genetic characterization initially suggested a single gene copy of this compound within the Vitis vinifera genome, located on chromosome 1. researchgate.net However, Southern blot analysis indicated the presence of two hybridization signals, possibly due to heterogeneity at the this compound locus. nih.gov BLAST analysis of the grapevine genome sequence identified two possible contig sequences. nih.gov Further studies indicated that DEFL 22 and 23 are two allelic variants of the gene encoding this compound, assembled in tandem on chromosome 1 in the 'Pinot Noir' genome (clone ENTAV115), although this sequence is found only once in the 'Pinot Noir' genome (clone PN40024). apsnet.org The gene encoding this compound appears to be highly conserved within the Vitis genus. nih.gov
Expression studies have shown that this compound expression is tissue-specific and developmentally regulated. nih.govresearchgate.net It was initially reported to be expressed only in grape berries at the onset of véraison (ripening) and onwards. nih.govresearchgate.net However, as mentioned earlier, expression in other tissues has also been observed depending on the cultivar. apsnet.org Induction of this compound expression in grapevine leaf material was not achieved through external application of hormones, osmotic stress, wounding, or infection by Botrytis cinerea under tested conditions. nih.govresearchgate.net this compound expression was observed to increase along with véraison and ripening, rather than in the presence of B. cinerea, although a slight upregulation of one allelic variant was detected in berries upon infection using more sensitive techniques like qPCR. apsnet.org
Molecular Biology and Gene Expression of Vv Amp1
Gene Structure and Genomic Organization
Studies on the Vitis vinifera genome have provided insights into the structural organization of the Vv-AMP1 gene and its presence within the grapevine genome. nih.gov
Coding Sequence and Intron/Exon Architecture
The this compound gene contains a coding sequence (cDNA) that is 234 base pairs (bp) in length. nih.gov This sequence translates into a predicted peptide of 77 amino acids. nih.govnih.gov The this compound peptide is synthesized as a precursor, including a 30 amino acid signal peptide at the N-terminus, which is subsequently cleaved to yield the 47 amino acid mature peptide. nih.gov
Analysis of the genomic DNA sequence revealed that the this compound gene spans 742 bp and is interrupted by a 508 bp intron. nih.gov This intron is located within the region encoding the signal peptide. nih.gov The gene structure therefore consists of exons encoding the signal peptide and the mature peptide, separated by a single intron. nih.govresearchgate.net
| Feature | Size (bp) | Location within Gene |
| Coding Sequence | 234 | Entire transcribed region |
| Signal Peptide | 90 (30 aa) | N-terminus of peptide |
| Mature Peptide | 141 (47 aa) | C-terminus of peptide |
| Intron | 508 | Interrupts signal peptide coding region |
| Genomic Copy | 742 | Total gene length including intron |
Promoter Region Analysis and Regulatory Elements
The putative promoter region of the this compound gene has been isolated. nih.gov While detailed analysis of specific regulatory elements within the this compound promoter is not extensively reported in the provided sources, promoter regions of plant genes typically contain various cis-acting elements that influence transcriptional regulation. These can include TATA-boxes, CAAT-boxes, and elements responsive to hormones, stress, and light, as observed in the promoter of the grapevine VvPR1 gene. mdpi.com The presence and arrangement of such elements in the this compound promoter would contribute to its specific expression pattern.
Genomic organization studies using Southern blot analysis initially suggested the presence of two hybridization signals for this compound in the V. vinifera genome of cultivar 'Pinotage'. nih.gov However, subsequent BLAST analysis of the grapevine genome sequence indicated the presence of a single copy of this compound in V. vinifera, suggesting the two signals might be due to heterogeneity at the locus. nih.govresearchgate.net In the 'Pinot Noir' genome, allelic variants of this compound (DEFL 22 and 23) are organized in tandem on chromosome 1. apsnet.org The this compound gene is reported to be highly conserved within the Vitis genus. nih.govresearchgate.net
Transcriptional Regulation and Expression Patterns
The expression of this compound is subject to strict transcriptional control, resulting in specific patterns related to tissue type and developmental stage. nih.govresearchgate.netresearchgate.net
Tissue-Specific Expression Dynamics
This compound exhibits a pronounced tissue-specific expression pattern. nih.govresearchgate.netresearchgate.net In the grapevine cultivar 'Pinotage', expression is observed exclusively in berry tissue. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Northern blot analysis confirmed this berry-specific expression. nih.govresearchgate.net Conversely, studies in the cultivar 'Pinot Noir' have shown this compound (DEFL 22 and 23) expression not only in berry flesh (mesocarp) but also in leaves, roots, and flowers, indicating potential cultivar-specific differences in expression profiles. apsnet.org
| Tissue Type ('Pinotage') | Expression Level |
| Berry | High |
| Leaf | Undetected |
| Flower | Undetected |
| Root | Not specified in source nih.gov |
Note: Expression in 'Pinot Noir' differs, including expression in leaves, roots, and flowers. apsnet.org
Developmental Regulation during Berry Ripening
In addition to tissue specificity, this compound expression is strongly regulated during berry development and ripening. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net In 'Pinotage', the gene is induced upon the onset of berry ripening, specifically at véraison (approximately 11 weeks after flowering). nih.govresearchgate.netresearchgate.net Expression levels remain high throughout the subsequent ripening stages. nih.gov This developmental regulation suggests a role for this compound during the ripening process. nih.govnih.gov
| Berry Developmental Stage ('Pinotage') | Expression Level |
| Berry set (Bs) | Undetected |
| Véraison (Vb) | Induced |
| Post-véraison (Pvb) | High |
| Ripe (Rb) | High |
Responses to Biotic and Abiotic Stimuli
Under the experimental conditions tested in 'Pinotage', the expression of this compound in leaf and berry tissue was not induced by treatment with various biotic or abiotic factors. nih.govnih.govresearchgate.netresearchgate.net This included challenges with the grapevine pathogen Botrytis cinerea, wounding, osmotic stress, and external application of hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). nih.govresearchgate.net These findings suggest that, in 'Pinotage', the regulation of this compound expression is largely independent of the typical plant defense signaling pathways triggered by these stimuli and is instead primarily linked to berry development. nih.govresearchgate.net However, a separate study using more sensitive qPCR methods in 'Pinot Noir' observed a slight upregulation of a this compound allele (DEFL 23) in berries following B. cinerea infection. apsnet.org While plant antimicrobial peptides in general can be upregulated by biotic and abiotic stresses nih.govspbu.ruspbu.ru, this compound in 'Pinotage' appears to be primarily regulated by developmental cues related to ripening. nih.govresearchgate.net
Cultivar-Specific Expression Variability
Studies investigating the expression profile of this compound within Vitis vinifera have indicated potential cultivar-specific variability. In the grapevine cultivar Pinotage, this compound was initially reported as a berry-specific defensin (B1577277) gene, showing expression only in berry tissue at the onset of ripening (véraison) and remaining high throughout subsequent ripening stages. nih.govnih.gov Its expression in Pinotage was found to be tissue-specific and developmentally regulated, with no additional inducers like wounding or infection by B. cinerea significantly altering its expression pattern under the tested conditions. nih.gov
However, contrasting findings have been observed in the cultivar Pinot Noir. In Pinot Noir, this compound expression has been detected not only in the berry flesh (mesocarp) but also in leaves, roots, and flowers. apsnet.org This discrepancy in tissue expression patterns between Pinotage and Pinot Noir suggests that the expression of this compound may indeed be cultivar-specific. apsnet.org Analysis of expressed sequence tags (ESTs) has further corroborated this potential varietal difference in this compound expression. apsnet.org
Further examination in Pinot Noir analyzed the expression of two allelic forms matching this compound, referred to as DEFL 22 and DEFL 23. Both alleles were found to be expressed in all examined tissues and accumulated with ripening in the mesocarp and exocarp. apsnet.org Notably, DEFL 22 was found to be predominant in the seed compared to DEFL 23 in this cultivar. apsnet.org
Post-Transcriptional and Post-Translational Modifications
The this compound gene undergoes processing at both the post-transcriptional and post-translational levels to yield the mature, active peptide. The complete coding sequence of this compound is 234 base pairs (bp) and encodes a predicted peptide of 77 amino acids. nih.gov Analysis of the genomic copy of this compound, which is 742 bp in size, revealed that a 508 bp intron interrupts the sequence encoding the predicted signal peptide when compared to the cDNA sequence. nih.gov The removal of this intron from the pre-mRNA is a critical post-transcriptional modification known as splicing, which is necessary to produce the mature mRNA molecule for translation.
Following translation, the 77-amino acid precursor peptide undergoes post-translational modification. This involves the cleavage of a 30-amino acid signal peptide from the N-terminus, resulting in a mature peptide of 47 amino acids. nih.gov This proteolytic cleavage is a common post-translational modification for secreted proteins, including many antimicrobial peptides. Recombinant this compound produced in Escherichia coli has been determined by mass spectrometry to have a molecular mass of 5.495 kDa. nih.govnih.gov This measured mass corresponds closely to the predicted size of the 47-amino acid mature peptide.
Subcellular Localization and Targeting Mechanisms
The subcellular localization of this compound is determined by its signal peptide, which targets the peptide for secretion into the apoplast. The 30-amino acid signal peptide present at the N-terminus of the precursor this compound peptide is responsible for directing the mature peptide to the apoplastic regions of plant cells. nih.govnih.gov
Bioinformatic analysis using tools like PA-SUB predicted that the signal peptide of this compound would direct its product to the apoplast. nih.gov This prediction was experimentally validated by creating a fusion construct where the this compound signal peptide was fused to Green Fluorescent Protein (GFP) and constitutively overexpressed in tobacco plants. nih.govnih.gov Inverted fluorescent microscopy performed on cross-sections of tobacco leaf petioles revealed that the GFP signal accumulated specifically in the apoplastic regions, confirming the targeting ability of the this compound signal peptide. nih.gov Therefore, the primary mechanism for this compound targeting within the plant cell is the action of its signal peptide, leading to its secretion into the extracellular space (apoplast).
Structural Analysis and Homology of Vv Amp1
Sequence Homology and Phylogenetic Relationships within Plant Defensins
Comparative analysis of mature Vv-AMP1 with other defensins reveals shared conserved amino acid residues typical of the plant defensin (B1577277) family. These include an aromatic residue at position 11, two glycine (B1666218) residues at positions 13 and 34, and a glutamate (B1630785) at position 29 (numbering according to Rs-AFP1). nih.gov Crucially, this compound contains the eight conserved cysteine residues found in most plant defensins, located at positions 4, 15, 21, 25, 36, 46, 48, and 52 (Rs-AFP1 numbering). nih.gov
Phylogenetic studies place this compound within the plant defensin superfamily. Based on precursor protein structure, this compound is grouped with Class I defensins, which are characterized by a conserved precursor structure consisting of an N-terminal signal peptide followed by the mature defensin domain. nih.gov While a comprehensive phylogenetic analysis of the entire grapevine defensin-like (DEFL) gene family is complex due to sequence divergence, this compound (corresponding to DEFL 22 and 23 alleles) clusters with other sequences in Group 3, which share a conserved cysteine pattern. unibo.itapsnet.org Comparative analysis suggests this compound is closely related to the defensin PPT from petunia. nih.gov
Predicted Secondary and Tertiary Structural Features
Plant defensins, including this compound, share a conserved three-dimensional structure despite variations in their primary sequences. nih.govapsnet.org This structure typically consists of one α-helix and one β-sheet composed of three antiparallel β-strands. nih.govapsnet.org This structural fold is stabilized by disulfide bridges and is known as the cysteine-stabilized αβ (CSαβ) motif. apsnet.orgjbiochemtech.comnih.gov Bioinformatic analysis, including homology modeling, has been used to predict the secondary and tertiary structure of this compound. nih.gov The predicted structure of this compound from grapevine shows similarity to the tertiary structure of hordothionin-γ from barley, both displaying the characteristic α-helix and β-sheet structures. nih.gov The α-helix and β-sheet are connected by loops. researchgate.net
Interactive Table: Conserved Structural Features of Plant Defensins (General)
| Structural Feature | Description |
| Size | Typically 45-54 amino acids |
| Cysteine Residues | Usually 8, highly conserved positions |
| Secondary Structure | One α-helix, three antiparallel β-strands |
| Tertiary Structure | Cysteine-stabilized αβ (CSαβ) motif |
| Disulfide Bridges | Four, stabilizing the structure |
| Conserved Amino Acids | Aromatic residue (pos 11), Glycines (pos 13, 34), Glutamate (pos 29) (relative to Rs-AFP1) |
Disulfide Bridge Analysis and Structural Stability Considerations
A defining feature of plant defensins is the presence of multiple disulfide bridges formed between conserved cysteine residues, which are critical for their structural integrity and stability. nih.govnih.gov this compound contains eight cysteine residues at conserved positions. nih.gov Disulfide bridge analysis performed using bioinformatic tools like DIpro has shown that these eight cysteine residues in this compound are connected by four disulfide bridges. nih.gov
The typical disulfide connectivity pattern in plant defensins is CysI-CysVIII, CysII-CysV, CysIII-CysVI, and CysIV-CysVII (referring to the order of cysteines in the sequence). nih.gov This arrangement of disulfide bonds stabilizes the tertiary fold, specifically the CSαβ motif, and contributes significantly to the peptide's remarkable stability against thermal and chemical denaturation. nih.govnih.gov The fourth disulfide bond, linking the N- and C-terminal regions, creates a pseudocyclic structure that further enhances stability. nih.gov
The extreme heat-stability of recombinant this compound has been experimentally demonstrated. nih.govnih.govresearchgate.net This high degree of stability, conferred by the disulfide bridge network, is advantageous for its function in the plant's defense system and for potential applications in biotechnology. nih.govresearchgate.net While this compound is heat-stable, it has been shown to be sensitive to proteinase K treatment, confirming its proteinaceous nature. nih.gov Proper disulfide bond formation is essential for the biological activity and structural stability of peptides like this compound; incorrect formation or scrambling can lead to misfolded, inactive, or unstable proteins. researchgate.netcovalx.com
Interactive Table: Conserved Cysteine Residues and Disulfide Bridges in this compound
| Cysteine Position (relative to mature peptide) | Corresponding Position (relative to Rs-AFP1) | Disulfide Bridge Partner (relative to Rs-AFP1 position) |
| Cys1 | 4 | 52 |
| Cys2 | 15 | 36 |
| Cys3 | 21 | 46 |
| Cys4 | 25 | 48 |
Note: Cysteine positions relative to the mature this compound peptide sequence may vary slightly depending on the specific numbering convention used in different studies, but the conserved positions relative to a standard plant defensin like Rs-AFP1 and the disulfide connectivity pattern are key features. nih.gov
Antifungal Activity and Biological Spectrum of Vv Amp1
Evaluation of Antifungal Efficacy against Plant Pathogenic Fungi
Research has evaluated the effectiveness of Vv-AMP1 in inhibiting the growth of several fungi that cause diseases in plants. nih.govresearchgate.net These evaluations typically involve in vitro assays to determine the peptide's impact on fungal growth and morphology. nih.govresearchgate.net
Broad-Spectrum Activity against Key Fungal Pathogens
Recombinant this compound has shown broad-spectrum antifungal activity against a variety of plant pathogenic fungi at low concentrations. nih.govnih.govresearchgate.net Notably, it exhibits high levels of activity against pathogens responsible for wilting diseases, such as Fusarium oxysporum and Verticillium dahliae. nih.govnih.govresearchgate.netphcogrev.com Other pathogens against which this compound has demonstrated inhibitory activity include Botrytis cinerea, Diplodia seriata, Cylindrocarpon liriodendri, Phaemoniella chlamydospora, and Phomopsis viticola. researchgate.netresearchgate.net
Table 1: Antifungal Activity of Recombinant this compound against Selected Fungal Pathogens
| Fungal Pathogen | IC₅₀ Value (µg/ml) | Reference |
| Fusarium oxysporum | High activity reported nih.govnih.govresearchgate.netphcogrev.com | nih.govnih.govresearchgate.netphcogrev.com |
| Verticillium dahliae | High activity reported nih.govnih.govresearchgate.netphcogrev.com, 1.8 µg/mL researchgate.net | nih.govnih.govresearchgate.netresearchgate.netphcogrev.com |
| Botrytis cinerea | 12-13 µg/mL researchgate.net | researchgate.net |
| Diplodia seriata | 4.8 - 9.6 µg/ml researchgate.net | researchgate.net |
| Cylindrocarpon liriodendri | 4.8 - 9.6 µg/ml researchgate.net | researchgate.net |
| Phaemoniella chlamydospora | 5.5 µg/ml researchgate.net | researchgate.net |
| Phomopsis viticola | 4.0 µg/ml researchgate.net | researchgate.net |
Note: IC₅₀ values represent the concentration required for 50% inhibition of fungal growth.
Inhibition of Fungal Growth and Hyphal Elongation
This compound's antifungal activity is characterized by a strong inhibition of fungal growth and, specifically, hyphal elongation. nih.govnih.govresearchgate.netphcogrev.com Unlike some other plant defensins that induce hyperbranching, this compound is classified as non-morphogenic, meaning it does not typically cause significant morphological changes like excessive branching in fungal hyphae. nih.govnih.govresearchgate.netphcogrev.com Microscopy analyses of fungal hyphae treated with this compound have shown severe alteration in the ability of hyphae to elongate, often resulting in a swollen appearance at the hyphal tips and granulation of the cytoplasm. nih.gov The inhibitory activity of this compound is suggested to be associated with altering the membrane permeability of fungal membranes, as indicated by propidium (B1200493) iodide uptake assays. nih.govnih.govresearchgate.netresearchgate.netphcogrev.complos.org This suggests a mechanism involving the disruption of fungal cell membrane integrity. nih.govnih.govresearchgate.netresearchgate.netphcogrev.complos.org
Comparative Analysis of Antifungal Potency with Other Plant Defensins
This compound belongs to the family of plant defensins, which are small, cysteine-rich peptides known for their antimicrobial properties. nih.govnih.govunibo.it Comparative analysis of the mature this compound sequence with other defensins reveals conserved amino acids found in the majority of plant defensins. nih.govnih.gov this compound is closely related to the defensin (B1577277) PPT from petunia and is grouped with Class I defensins based on its precursor protein structure. nih.govnih.govmdpi.com
While many plant defensins exhibit broad-spectrum antifungal activity, their potency and mechanisms of action can vary. nih.govcore.ac.uk Some plant defensins induce morphological changes like hyperbranching in fungal hyphae, whereas this compound is characterized by its non-morphogenic inhibition of hyphal elongation and likely membrane permeabilization. nih.govnih.govresearchgate.netphcogrev.comcore.ac.uk Studies comparing this compound to other grapevine defensin-like peptides (DEFLs) have shown that while other DEFLs also possess antifungal activity, their potency can differ, with some showing stronger inhibition against specific pathogens. apsnet.org For instance, grapevine DEFL 13 was reported as a stronger inhibitor than this compound against Botrytis cinerea in one study, although the IC₅₀ values were in the same order of magnitude. apsnet.org The specific spectrum of activity and the effectiveness against particular fungal pathogens can vary among different plant defensins, highlighting the unique profile of this compound in grapevine defense. mdpi.comapsnet.org
Mechanisms of Antifungal Action of Vv Amp1
Interaction with Fungal Cell Membranes and Permeabilization
A principal mechanism proposed for the antifungal action of Vv-AMP1 involves its interaction with and subsequent permeabilization of the fungal cell membrane. nih.govnih.govbioone.orgbg.ac.rs Studies utilizing techniques such as the propidium (B1200493) iodide (PI) uptake assay have provided evidence for this membrane-disrupting activity. nih.govnih.govbg.ac.rs Propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, where it binds to nucleic acids. Increased PI uptake in fungal cells treated with this compound indicates that the peptide leads to a loss of membrane selective permeability, allowing the dye to access the intracellular environment. nih.govnih.govbg.ac.rs
Permeabilization of the fungal membrane by this compound is considered a key factor contributing to its inhibitory activity. nih.govnih.govbioone.org While the precise molecular details of this compound's interaction with the fungal membrane are still being elucidated, studies on other plant defensins suggest that their activity may involve binding to specific membrane components, such as sphingolipids, rather than merely inserting non-specifically into the lipid bilayer. nih.gov This specific interaction could lead to the observed alterations in membrane permeability.
Data from propidium iodide uptake assays demonstrate the ability of this compound to induce membrane permeabilization in various fungal species. The following table summarizes representative data on this compound concentrations used in permeabilization assays for different fungi:
| Fungal Species | This compound Concentration Used in PI Uptake Assay |
| Fusarium solani | 6 µg/ml |
| Fusarium oxysporum | 9.6 µg/ml |
| Verticillium dahliae | 1.8 µg/ml |
Note: Data derived from studies assessing fungal membrane permeabilization via propidium iodide uptake assays. nih.govnih.gov
Intracellular Target Identification and Affected Cellular Pathways
While the primary reported mechanism of this compound activity centers on fungal membrane permeabilization, the extent of its intracellular targeting and the specific affected cellular pathways are not as extensively detailed in the available research as the membrane interactions. For many antimicrobial peptides, including plant defensins, activity can involve both membrane disruption and interaction with intracellular components after internalization.
Research on other plant defensins has revealed diverse intracellular targets and affected pathways. These can include the induction of reactive oxygen species (ROS) production, disruption of ion homeostasis (such as Ca²⁺ and K⁺), activation of programmed cell death pathways (e.g., caspase activation), interference with protein synthesis, and modulation of signaling cascades like the High Osmolarity Glycerol (HOG1) pathway or the Cell Wall Integrity (CWI) pathway. nih.gov Some AMPs have been shown to target organelles like mitochondria.
However, for this compound specifically, the direct identification of distinct intracellular targets or the detailed characterization of affected cellular pathways beyond the consequences of membrane permeabilization is limited in the provided research. The observed effects, such as the strong inhibition of hyphal elongation and limitation of fungal biomass, are likely downstream consequences of the initial membrane damage and potential, though less characterized, intracellular effects. nih.govnih.gov
Nature of this compound Activity on Fungal Morphology
This compound is characterized by its non-morphogenic antifungal activity. nih.govnih.govbioone.orgunit.nobg.ac.rs This means that under the conditions tested, the peptide does not induce significant or typical morphological changes in the treated fungal hyphae, such as swelling, branching, or lysis, which are sometimes observed with other antifungal agents. nih.govbg.ac.rs
Vv Amp1 in Plant Immunity and Defense
Contribution of Vv-AMP1 to Innate Immunity in Grapevine
This compound, or Vitis vinifera Antimicrobial Peptide 1, is a plant defensin (B1577277), a family of small, cysteine-rich peptides recognized for their broad-spectrum antimicrobial properties. asm.org These peptides are fundamental components of a plant's innate immune system, often providing a first line of defense against invading pathogens. nih.gov The gene encoding this compound gives rise to a 77-amino acid peptide. researchgate.net Through post-translational modification, a 30-amino acid signal peptide is cleaved, resulting in a mature, active protein that is directed to the apoplast, the space outside the cell membrane where it can directly confront pathogens. nih.gov
A defining characteristic of this compound's contribution to innate immunity is its highly specific expression pattern. Research has shown that this compound is expressed exclusively in berry tissue and its production is developmentally regulated, beginning at the onset of ripening (véraison) and continuing throughout the ripening stages. asm.org This targeted expression suggests a specialized role in protecting the fruit as it becomes more susceptible to fungal infections. researchgate.net
The primary mechanism by which this compound contributes to grapevine immunity is through its potent antifungal activity. researchgate.net It has demonstrated effectiveness against a range of fungal pathogens, including those responsible for wilting diseases and necrotrophic fungi like Botrytis cinerea, a significant pathogen in viticulture. nih.gov The mode of action for this compound is non-morphogenic, meaning it inhibits fungal growth without causing structural changes to the hyphae. researchgate.net Instead, it strongly curtails hyphal elongation. researchgate.net Evidence from propidium (B1200493) iodide uptake assays suggests that this compound likely functions by altering the permeability of fungal cell membranes, leading to cell death. researchgate.net
| Property | Description | Significance in Innate Immunity |
|---|---|---|
| Classification | Plant Defensin | Belongs to a well-established family of antimicrobial peptides central to plant defense. |
| Expression | Berry-specific, induced at the onset of ripening. asm.org | Provides targeted protection to the fruit during its most vulnerable developmental stage. |
| Cellular Location | Apoplast nih.gov | Positioned to directly interact with and combat pathogens attempting to invade berry tissue. |
| Antifungal Activity | Inhibits a broad spectrum of fungal pathogens, including Botrytis cinerea, Fusarium oxysporum, and Verticillium dahliae. nih.govresearchgate.net | Acts as a direct chemical barrier against fungal infection. |
| Mechanism of Action | Inhibits hyphal elongation, likely by increasing fungal membrane permeability. researchgate.net | Disrupts fungal growth and viability. |
Ecological Role of this compound in Berry Protection
The ecological role of this compound is intrinsically linked to its expression pattern. The ripening of fleshy fruits like grapes involves significant changes in their physical and chemical composition, including an increase in sugar content and a decrease in acidity. While these changes are essential for attracting seed dispersers, they also make the fruit a more attractive target for opportunistic microbial pathogens.
The developmental induction of this compound at the onset of véraison is a clear evolutionary adaptation to this increased threat. By accumulating this potent antifungal peptide in the berry tissues precisely when they become most vulnerable, the grapevine establishes a pre-emptive chemical defense. This strategy ensures that a protective barrier is in place to inhibit the germination and growth of fungal spores that land on the berry surface.
| Ecological Factor | Role of this compound | Supporting Evidence |
|---|---|---|
| Fruit Ripening and Increased Vulnerability | Provides a pre-emptive antifungal defense as sugars increase and acids decrease. | Expression is induced at the onset of ripening (véraison) and persists. asm.org |
| Pathogen Pressure | Acts as a direct barrier against a range of fungal pathogens common in vineyards. | Demonstrated in vitro activity against pathogens like Botrytis cinerea. nih.gov |
| Reproductive Success | Protects the developing seeds and the fleshy fruit, ensuring viability and aiding in seed dispersal. | Localized expression in the berry, the primary reproductive structure. asm.org |
Biotechnological Applications and Genetic Engineering of Vv Amp1
Strategies for Heterologous Expression and Recombinant Production
The production of Vv-AMP1 in sufficient quantities for research and commercial application necessitates the use of heterologous expression systems. nih.gov The low natural yield of such peptides makes direct purification from the source plant impractical for large-scale use. nih.gov Bacterial systems, particularly Escherichia coli, are widely utilized for recombinant protein production due to their rapid growth and relatively low operational costs. frontiersin.orgyoutube.com
A successful strategy for producing recombinant this compound has been demonstrated using an E. coli expression system. nih.gov The methodology involved the following key steps:
Expression Vector: The pGEX-2T system was used for the recombinant production of the mature this compound peptide. nih.gov
Fusion Protein: To facilitate expression and purification, the this compound sequence was fused to a Glutathione (B108866) S-transferase (GST) tag. nih.govresearchgate.net This results in a larger, more stable fusion protein. nih.gov
Host Strain: The Rosetta-gami pLysS E. coli strain was employed as the expression host. nih.gov
Purification: The recombinant fusion protein was purified from the bacterial lysate using glutathione affinity chromatography. nih.gov
Cleavage and Yield: The GST-tag was subsequently removed by thrombin cleavage to yield the mature, active this compound peptide. nih.gov This process yielded approximately 5 mg of purified peptide per liter of culture. nih.gov
The final recombinant this compound peptide was confirmed to have a molecular mass of 5.495 kDa. nih.govnih.gov This recombinant peptide demonstrated high stability, retaining significant antifungal activity even after being heated to 100°C. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Expression System | Escherichia coli | nih.gov |
| Vector | pGEX-2T | nih.gov |
| Fusion Tag | Glutathione S-transferase (GST) | nih.govresearchgate.net |
| Purification Method | Glutathione Affinity Chromatography | nih.gov |
| Tag Cleavage Enzyme | Thrombin | nih.gov |
| Reported Yield | 5 mg/L | nih.gov |
| Molecular Mass | 5.495 kDa | nih.govnih.gov |
Enhancing Fungal Resistance in Crop Species through this compound Transgenics
Genetic engineering of crop plants with genes encoding antifungal proteins is a promising strategy to develop resistance against pathogenic fungi. nih.govresearchgate.netresearchgate.net The potent, broad-spectrum antifungal activity of this compound makes its encoding gene an excellent candidate for creating transgenic crops with enhanced durability. nih.govnih.gov
Recombinant this compound has shown strong inhibitory activity against a range of significant plant pathogenic fungi. nih.gov Its effectiveness is particularly high against the pathogens responsible for wilting diseases, such as Fusarium oxysporum and Verticillium dahliae. africaresearchconnects.comnih.govnih.gov The peptide functions by inhibiting hyphal elongation, which appears to be associated with altering the permeability of the fungal cell membrane. nih.govnih.gov
The strong activity of this compound against V. dahliae is of particular economic interest, as this pathogen causes significant losses in numerous crop species. nih.gov The potential for this compound in this area is highlighted by the success of another plant defensin (B1577277), alfAFP from Medicago sativa, which has been shown to protect potatoes against V. dahliae under field conditions. nih.gov The introduction of the this compound gene into susceptible crop genomes could confer a similar level of resistance, reducing the reliance on chemical fungicides. researchgate.netnotulaebiologicae.ro
| Fungal Pathogen | Common Disease Caused | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Verticillium dahliae | Verticillium Wilt | 1.8 | researchgate.net |
| Fusarium oxysporum | Fusarium Wilt | 6.0 | researchgate.net |
| Botrytis cinerea | Grey Mold | Data indicates inhibition, specific IC₅₀ not provided | nih.gov |
Potential as a Biocontrol Agent or in Sustainable Agriculture
The use of naturally derived antimicrobial compounds is a cornerstone of developing more sustainable agricultural practices. frontiersin.org this compound has significant potential as a biocontrol agent, either when expressed directly in transgenic plants or as an externally applied biopesticide. frontiersin.orgfrontiersin.org Its biological origin and potent activity align with the goals of reducing chemical inputs in farming. researchgate.net
As a biocontrol agent, this compound offers several advantages:
Broad-Spectrum Activity: Its ability to inhibit a range of fungal pathogens could provide protection against multiple diseases simultaneously. nih.gov
Natural Origin: As a plant-derived peptide, it may face greater public acceptance and a more streamlined regulatory path compared to synthetic chemicals.
Reduced Environmental Impact: Biologically based agents can help minimize the accumulation of chemical residues in soil and water. researchgate.net
The integration of agents like this compound into agricultural systems can contribute to integrated pest management (IPM) strategies. researchgate.net By providing a non-chemical mode of action against fungal pathogens, this compound could be used in rotation with or in combination with conventional fungicides to manage the development of resistance in pathogen populations.
Future Directions for Engineering Enhanced Activity and Specificity
While this compound is a potent antifungal peptide, protein engineering offers opportunities to further enhance its activity, stability, and pathogen specificity. nih.gov Future research could focus on several key areas:
Structure-Activity Relationship Studies: A detailed understanding of which amino acid residues are critical for this compound's antifungal activity is essential. Studies on other plant defensins have shown that specific motifs, such as the γ-core, are major determinants of antifungal potency and mode of action. plos.org By creating variants of this compound with targeted amino acid substitutions, it may be possible to increase its efficacy against key pathogens. nih.gov
Modifying Specificity: Engineering the peptide to target specific fungal pathogens more effectively could reduce potential impacts on non-target organisms. This could involve altering residues that interact with specific components of the fungal cell wall or membrane.
Improving Stability: Although naturally heat-stable, further engineering could enhance its resistance to proteases in the field environment, prolonging its effective lifespan when used as an applied biocontrol agent. nih.gov
Combinatorial Approaches: Research has shown that combining different antifungal proteins can have synergistic effects. natuurtijdschriften.nl Future strategies could involve co-expressing the this compound gene with genes for other antimicrobial proteins, such as chitinases or glucanases, in transgenic plants to create a more robust and multi-pronged defense system. nih.gov By exploring these avenues, the full biotechnological potential of this compound as a tool for crop protection can be realized.
Compound and Gene Name Reference Table
| Name | Type |
| This compound | Antimicrobial Peptide |
| alfAFP | Antimicrobial Peptide |
| Chitinase | Enzyme (Protein) |
| Glucanase | Enzyme (Protein) |
| Glutathione | Tripeptide |
| Glutathione S-transferase (GST) | Enzyme (Protein) |
| Thrombin | Enzyme (Protein) |
Advanced Research Methodologies and Future Perspectives for Vv Amp1
Omics Approaches (Genomics, Transcriptomics, Proteomics) in Vv-AMP1 Research
Omics technologies provide a comprehensive view of biological systems at the molecular level, offering powerful tools to dissect the complex roles of antimicrobial peptides like this compound in plant defense and development.
Genomics: Genomic analysis of Vitis vinifera has been fundamental to identifying the gene encoding this compound. Initial studies involved screening EST databases and subsequent analysis of the completed grapevine genome sequence to identify putative defensin (B1577277) sequences, including this compound nih.gov. Genomic characterization has revealed the gene structure, including the presence of an intron interrupting the predicted signal peptide sequence nih.gov. Southern blot analysis suggested a single copy of this compound in the Vitis vinifera genome nih.gov. Further genomic research could involve comparative genomics across different Vitis species and cultivars to understand the genetic diversity of this compound alleles and their potential correlation with differential resistance to pathogens bg.ac.rs. Allelic variants of this compound have been identified and their expression patterns studied bg.ac.rs. Genome-wide association studies (GWAS) could potentially link specific this compound alleles or linked genetic markers to observed variations in antifungal activity or in planta efficacy.
Proteomics: Proteomic approaches complement genomic and transcriptomic data by directly analyzing the protein products. Mass spectrometry was used to determine the molecular mass of recombinant this compound, confirming the expected size of the mature peptide nih.gov. Future proteomic research could involve identifying post-translational modifications of this compound that might influence its activity or stability. Furthermore, quantitative proteomics could assess the abundance of this compound protein in different tissues, developmental stages, or under stress conditions, providing insights into the correlation between transcript levels and protein accumulation. Investigating protein-protein interactions involving this compound could also reveal its potential involvement in larger defense complexes or signaling pathways within the plant cell.
Integrating data from genomics, transcriptomics, and proteomics (multi-omics) can provide a holistic understanding of this compound's role in Vitis vinifera. This integrative approach can help decipher the complex regulatory networks governing its expression, its precise localization within plant tissues, and its interactions with host proteins and pathogen molecules.
Advanced Structural Biology Techniques for this compound Characterization
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for rational design of variants with improved properties. While initial bioinformatic analysis provided insights into its predicted secondary structure and homology to plant defensins, advanced structural biology techniques can offer high-resolution structural information nih.gov.
X-ray Crystallography: X-ray crystallography is a powerful technique for determining the atomic structure of proteins, provided that diffraction-quality crystals can be obtained. Crystallizing small peptides like this compound can be challenging, but successful crystallization would yield a detailed 3D structure, revealing the precise arrangement of amino acids, disulfide bonds, and any post-translational modifications. This structural information is vital for understanding how this compound interacts with fungal membranes or other potential targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique for determining protein structures, particularly for smaller proteins and peptides, and can provide information about protein dynamics and interactions in solution. NMR could be used to determine the structure of this compound in different environments, such as in the presence of membrane mimics, to understand how it behaves upon interacting with fungal cell membranes.
Cryogenic Electron Microscopy (Cryo-EM): While traditionally applied to larger protein complexes, advances in Cryo-EM are making it increasingly applicable to smaller proteins. Cryo-EM could potentially be used to visualize this compound interacting with fungal membrane components or other cellular structures, providing contextual structural information about its mode of action.
Obtaining a high-resolution structure of this compound using these techniques would facilitate structure-based functional studies, including site-directed mutagenesis to probe the roles of specific amino acids in antifungal activity and membrane interaction. This structural information is also invaluable for computational modeling and in silico design of this compound analogs with potentially enhanced efficacy or altered target specificity.
Investigating in planta Stability and Long-Term Efficacy
While this compound has shown potent antifungal activity in vitro, its effectiveness in a living plant (in planta) depends on its stability, localization, and persistence.
Research has shown that this compound is expressed in a tissue-specific and developmentally regulated manner in grapevine berries nih.gov. The predicted signal peptide targets this compound to the apoplast, the space outside the plant cell membrane, which is a key battleground in plant-pathogen interactions nih.gov. This apoplastic localization is consistent with a role in direct defense against invading pathogens.
Studies involving transgenic plants expressing this compound have provided initial insights into its in planta efficacy. Transgenic tobacco expressing this compound showed resistance to Botrytis cinerea, a significant grapevine pathogen. Transient expression assays in Vitis vinifera have also been used to evaluate the efficacy of this compound against pathogens like Aster yellows phytoplasma.
However, the long-term efficacy of this compound in transgenic grapevines requires further investigation. Challenges in achieving stable and high-level expression of antimicrobial peptides in transgenic plants due to factors like protease degradation have been noted for AMPs in general. Research is needed to assess the stability of this compound protein in different grapevine tissues over time and under various environmental conditions.
Investigating the long-term efficacy would involve multi-year field trials with transgenic grapevines expressing this compound to evaluate their sustained resistance against a range of fungal pathogens under realistic agricultural conditions. This would include monitoring disease incidence and severity, as well as assessing any potential effects on plant growth, development, and yield. Advanced imaging techniques and molecular methods could be used to track the distribution and persistence of this compound within plant tissues during infection.
Unresolved Questions and Emerging Research Avenues for this compound
Despite the progress in understanding this compound, several key questions remain unresolved, opening up numerous avenues for future research:
Precise Mechanism of Action: While this compound is thought to act by altering fungal membrane permeability, the exact molecular details of this interaction and whether it involves specific receptors or pore formation mechanisms are not fully elucidated nih.gov. Advanced techniques like solid-state NMR, atomic force microscopy, and liposome-based assays could provide deeper insights into its membrane-disrupting activity.
Full Spectrum of Activity in planta: While in vitro studies have shown broad-spectrum antifungal activity, the full range of pathogens that this compound can effectively control in planta needs to be determined through comprehensive testing in transgenic grapevines nih.gov. This includes evaluating efficacy against key grapevine pathogens that are difficult to culture in vitro nih.gov.
Role in Plant Signaling and Immunity: Beyond direct antimicrobial activity, this compound might also play roles in modulating plant immune responses. Future research could investigate whether this compound triggers downstream signaling pathways or interacts with components of the plant immune system.
Cultivar-Specific Expression and Efficacy: Discrepancies in reported this compound expression patterns between different grapevine cultivars suggest that its regulation or even sequence might vary, potentially influencing its contribution to cultivar-specific disease resistance bg.ac.rs. Comparative studies across a wider range of cultivars are needed.
Potential for Peptide Engineering: Based on structural and functional insights, this compound could be a candidate for peptide engineering to enhance its potency, broaden its spectrum of activity, or improve its stability in planta. This could involve modifying amino acid sequences or incorporating non-natural amino acids.
Sustainable Production and Delivery: For practical applications, developing cost-effective and scalable methods for producing this compound is essential. This could involve optimizing recombinant expression systems or exploring alternative production platforms. Furthermore, developing effective delivery methods for applying this compound exogenously to grapevines, if transgenic approaches are not pursued or complemented, is an important avenue.
Environmental Impact and Non-target Effects: As with any potential biotechnology application, thorough assessment of the environmental impact and potential effects on non-target organisms, such as beneficial microbes in the vineyard ecosystem, is crucial for the responsible deployment of this compound-based resistance strategies.
Addressing these unresolved questions through continued, multidisciplinary research will be key to unlocking the full potential of this compound as a valuable component of sustainable disease management strategies in viticulture.
Antifungal Activity of Recombinant this compound (in vitro)
Based on research findings, recombinant this compound has demonstrated inhibitory activity against several plant pathogenic fungi. The following table summarizes some reported IC₅₀ values (concentration required for 50% growth inhibition):
| Fungal Pathogen | IC₅₀ (µg/ml) | Source |
| Fusarium oxysporum | 6.0 | nih.gov |
| Verticillium dahliae | 1.8 | nih.gov |
| Fusarium solani | 9.6 | nih.gov |
| Botrytis cinerea | 13.0 | nih.gov |
| Diplodia seriata | 4.8 - 9.6 | |
| Cylindrocarpon liriodendri | 4.8 - 9.6 | |
| Phaemoniella chlamydospora | 5.5 | |
| Phomopsis viticola | 4.0 |
Note: This table presents a selection of reported IC₅₀ values and is not exhaustive of all tested pathogens or experimental conditions.
Q & A
Q. How can researchers determine the structural-functional relationship of Vv-AMP1?
To investigate this, begin by analyzing the gene sequence (e.g., promoter regions, intron-exon boundaries) to identify regulatory elements influencing expression . Use bioinformatics tools (e.g., AlphaFold) to predict tertiary structure and compare it with experimentally derived NMR/X-ray crystallography data. Functional assays (e.g., antifungal activity tests) should correlate structural domains (e.g., cysteine-rich motifs) with efficacy. For example, truncation mutants can isolate active regions. Ensure replication of experiments across independent trials to validate findings .
Q. What experimental models are optimal for studying this compound’s antifungal activity?
Use in vitro assays with fungal pathogens (e.g., Botrytis cinerea) to measure minimum inhibitory concentrations (MICs). Pair this with in planta studies using transgenic organisms expressing this compound to assess real-world efficacy. Include controls for environmental variables (e.g., pH, temperature) and statistical validation (e.g., ANOVA for dose-response curves). Reference standardized protocols from phytopathology literature to ensure reproducibility .
Q. How can this compound expression patterns be quantified during grape ripening?
Employ qRT-PCR to measure transcript levels across developmental stages, normalizing to housekeeping genes (e.g., ACTIN). Combine this with Western blotting or ELISA to quantify peptide abundance. For spatial localization, use immunohistochemistry or GFP-tagged constructs. Replicate experiments across multiple cultivars to account for genetic variability .
Advanced Research Questions
Q. What methodologies address contradictory data on this compound’s mechanism of action?
Systematic comparison of variables (e.g., fungal strains, assay conditions) is critical. For example, discrepancies in MIC values may arise from differences in membrane lipid composition across fungal species. Use liposome-binding assays to test specificity. Apply meta-analysis techniques to reconcile conflicting findings, prioritizing studies with rigorous controls and transparent reporting .
Q. How can researchers design experiments to evaluate this compound resistance evolution in pathogens?
Conduct long-term exposure assays by serially passaging fungi in sublethal this compound concentrations. Monitor genomic changes via whole-genome sequencing and validate resistance mechanisms (e.g., efflux pump upregulation) through transcriptomics. Include comparative studies with other antimicrobial peptides (AMPs) to assess cross-resistance risks .
Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other AMPs?
Use fractional inhibitory concentration (FIC) indices to quantify synergy. For example, combine this compound with defensins and calculate FIC values (≤0.5 indicates synergy). Apply machine learning models (e.g., random forests) to identify predictive variables (e.g., peptide charge, hydrophobicity). Validate findings using in vivo infection models .
Q. How can researchers ensure reproducibility in this compound purification protocols?
Document all steps rigorously: expression system (e.g., E. coli vs. yeast), chromatography conditions (e.g., ion-exchange gradients), and purity validation (e.g., mass spectrometry, circular dichroism). Share raw data and protocols via open-access platforms. Cross-validate results with independent labs using blinded samples .
Methodological Considerations
- Data Contradictions : Apply triangulation by combining multiple methods (e.g., in vitro assays, molecular dynamics simulations) to confirm mechanisms .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Ethical Compliance : Adhere to institutional biosafety guidelines, especially when engineering transgenic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
